1-Chloroisoquinoline-5-carboxylic acid
Overview
Description
1-Chloroisoquinoline-5-carboxylic acid is a heterocyclic aromatic carboxylic acid with the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol . This compound features a chloro substituent on the isoquinoline ring and a carboxylic acid functional group. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Chloroisoquinoline-5-carboxylic acid can be achieved through several methods. Another method is the Pomeranz-Fritsch synthesis, which uses aromatic aldehydes and aminoacetal under acidic conditions to produce isoquinolines . Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
1-Chloroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in homocoupling reactions to form bis-isoquinoline derivatives, which are useful as chiral ligands in asymmetric synthesis.
Scientific Research Applications
1-Chloroisoquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro substituent and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can then participate in various catalytic processes . Additionally, its derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
1-Chloroisoquinoline-5-carboxylic acid can be compared with other isoquinoline derivatives, such as:
5-Chloroisoquinoline-1-carboxylic acid: Similar in structure but with the chloro and carboxylic acid groups at different positions.
Isoquinoline-5-carboxylic acid: Lacks the chloro substituent, which affects its reactivity and applications.
Quinoline-5-carboxylic acid: A related compound with a different ring structure, leading to variations in chemical behavior and uses.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-chloroisoquinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTGRZFORDXMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611280 | |
Record name | 1-Chloroisoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223671-71-4 | |
Record name | 1-Chloroisoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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